

# Dicyclopropyl Ketone: A Comprehensive Technical Guide on its Discovery and History

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### **Abstract**

Dicyclopropyl ketone, a unique molecule featuring two cyclopropane rings attached to a central carbonyl group, has carved a niche for itself as a valuable intermediate in both pharmaceutical and fine chemical synthesis.[1] Its distinct reactivity, stemming from the strained three-membered rings, makes it a versatile building block for complex organic molecules.[2][3] This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of dicyclopropyl ketone. It also presents a compilation of its physicochemical and spectroscopic properties and details its application in the synthesis of bioactive compounds.

## **Discovery and History**

The first detailed account of the synthesis of dicyclopropyl ketone was published in 1956 by Harold Hart and Omer E. Curtis, Jr., in the Journal of the American Chemical Society.[4][5] Their work provided a practical entry into polycyclopropylated molecules.[5] The described synthesis, a modification of earlier work by Fittig, Volhard, Spencer, and Wright, involved the ring closure of a y-haloketone.[4] Prior to this, there were reports of dicyclopropyl ketone formation in small amounts from the decarboxylation of cyclopropanecarboxylic acid over thoria, though the identity of the product was questioned.[4] The work by Hart and Curtis solidified the synthesis and characterization of this novel ketone, paving the way for its use in organic synthesis.



## **Physicochemical and Spectroscopic Data**

Dicyclopropyl ketone is a clear, colorless to light yellow liquid at room temperature.[2][3] It is soluble in water and stable under normal temperatures and pressures.[2] A summary of its key physical and spectroscopic properties is provided in the tables below.

**Table 1: Physicochemical Properties of Dicyclopropyl** 

**Ketone** 

Property	Value	Reference(s)
Molecular Formula	C7H10O	[6]
Molecular Weight	110.15 g/mol	[6]
CAS Number	1121-37-5	[6]
Appearance	Clear colorless to yellowish liquid	[2][3]
Boiling Point	160-162 °C	[1][3]
Density	0.977 g/mL at 25 °C	[1][3]
Refractive Index (n20/D)	1.467	[3]
Water Solubility	Soluble	[2]

**Table 2: Spectroscopic Data of Dicyclopropyl Ketone** 



Spectrum Type	Key Peaks/Signals	Reference(s)
<sup>1</sup> H NMR	Data available, specific shifts can be obtained from sources.	[6][7][8]
<sup>13</sup> C NMR	Data available, specific shifts can be obtained from sources.	[6][7][9]
Infrared (IR)	Data available, characteristic C=O and cyclopropyl C-H stretches.	[6][10][11][12]
Mass Spectrometry (MS)	m/z top peak: 69; 2nd highest: 41; 3rd highest: 39.	[6][11][13]

## **Key Synthetic Methodologies**

The most common and well-documented synthesis of dicyclopropyl ketone involves the intramolecular cyclization of 1,7-dichloro-4-heptanone under alkaline conditions.[1][3] An alternative and often-used precursor is γ-butyrolactone.[4]

## Experimental Protocol: Synthesis from 1,7-dichloro-4-heptanone

This protocol is adapted from established literature procedures.[14]

#### Materials:

- 1,7-dichloro-4-heptanone
- 20% Sodium hydroxide solution
- Ether
- Potassium carbonate
- One-liter three-necked flask
- Reflux condenser



Stirrer

#### Procedure:

- To a one-liter three-necked flask equipped with a reflux condenser and a stirrer, add 600 mL of 20% sodium hydroxide solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone.[14]
- Heat the mixture to reflux with vigorous stirring for 30 minutes.
- Following reflux, set up the apparatus for steam distillation and continue until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.[14]
- Saturate the distillate with potassium carbonate.[14]
- Separate the upper organic layer.[14]
- Extract the aqueous layer once with ether.[14]
- Combine the organic layer and the ether extract and dry over anhydrous potassium carbonate.[14]
- · Remove the ether by distillation.
- Distill the residue to yield dicyclopropyl ketone.

## Experimental Protocol: Synthesis from y-Butyrolactone

This protocol is based on the procedure described by Hart and Curtis, Jr.[4]

#### Materials:

- · Sodium methoxide
- Absolute methanol
- y-butyrolactone
- Concentrated hydrochloric acid



- Sodium hydroxide
- Ether
- Anhydrous magnesium sulfate
- 3-liter three-necked flask
- Stirrer
- Dropping funnel
- Condenser

#### Procedure:

- Prepare a solution of sodium methoxide from 50 g of sodium and 600 mL of absolute methanol in a 3-liter three-necked flask equipped with a stirrer, dropping funnel, and a condenser set for distillation.[4]
- Add 344 g (4.0 moles) of γ-butyrolactone to the stirred solution and heat until methanol distills rapidly.[4]
- After collecting approximately 475 mL of methanol, apply reduced pressure to remove an additional 50-70 mL of methanol.[4]
- Set the condenser for reflux and add 800 mL of concentrated hydrochloric acid cautiously with stirring.[4]
- Heat the mixture under reflux for 20 minutes, then cool in an ice bath.[4]
- Add a solution of 480 g of sodium hydroxide in 600 mL of water to the stirred mixture, keeping the temperature below 50 °C.[4]
- Heat the mixture under reflux for an additional 30 minutes.[4]
- Arrange the condenser for downward distillation and collect the ketone-water mixture.[4]



- Saturate the aqueous layer of the distillate with potassium carbonate and separate the ketone layer.[4]
- Extract the aqueous layer with three portions of ether.[4]
- Combine the ketone and ether layers and dry over anhydrous magnesium sulfate.
- Remove the ether by distillation and then distill the product.[4]

## Applications in Drug Development and Fine Chemicals

Dicyclopropyl ketone serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its utility is particularly notable in the preparation of compounds targeting specific biological receptors.[1][14]

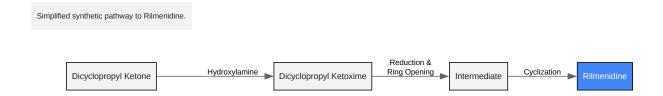
## **Synthesis of Rilmenidine**

A significant application of dicyclopropyl ketone is in the synthesis of the antihypertensive drug, rilmenidine.[15] Rilmenidine is an  $\alpha$ 2-adrenergic receptor agonist that also shows selectivity for I1 imidazoline receptors.[16][17] The synthesis involves the conversion of dicyclopropyl ketone to its oxime, followed by further transformations to yield the final drug substance.

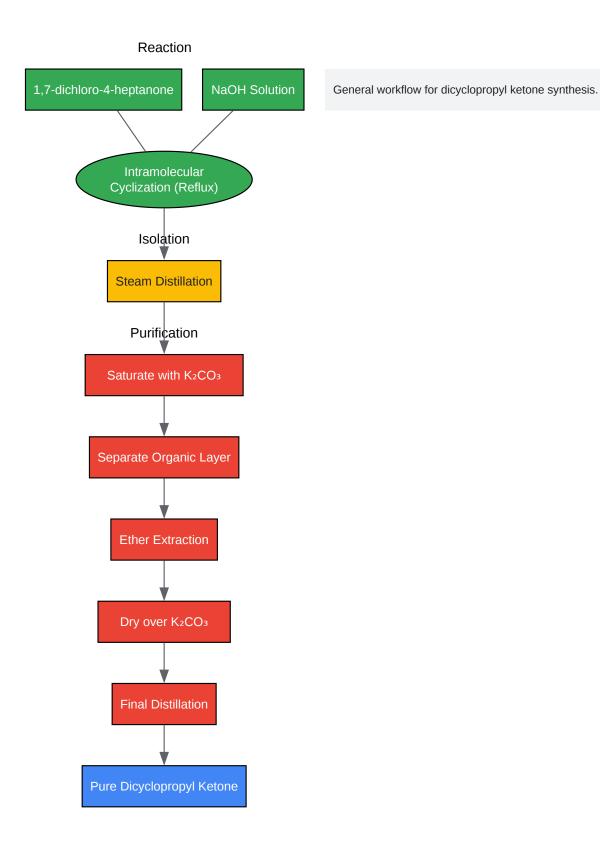
Below is a simplified workflow for the synthesis of Rilmenidine starting from Dicyclopropyl Ketone.

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